molecular formula C9H14O2 B13173458 Methyl 5,5-dimethylhex-2-ynoate

Methyl 5,5-dimethylhex-2-ynoate

Cat. No.: B13173458
M. Wt: 154.21 g/mol
InChI Key: HIDACKOYEPYLFY-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethylhex-2-ynoate: is an organic compound with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . This compound is characterized by the presence of a methyl ester group and a terminal alkyne, making it a versatile intermediate in organic synthesis.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst

    Substitution: Amines, alcohols, thiols

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids and ketones

    Reduction: Alkenes and alkanes

    Substitution: Substituted esters and amides

Scientific Research Applications

Chemistry:

Methyl 5,5-dimethylhex-2-ynoate is used as an intermediate in the synthesis of various organic compounds.

Biology:

In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving esters and alkynes. It serves as a model substrate to investigate the mechanisms of esterases and alkyne reductases .

Medicine:

Its derivatives have been explored for their antimicrobial and anticancer properties .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymer synthesis .

Mechanism of Action

The mechanism of action of Methyl 5,5-dimethylhex-2-ynoate involves its interaction with various molecular targets. In enzymatic reactions, the ester group is hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid and alcohol . The alkyne group can undergo addition reactions with nucleophiles, resulting in the formation of substituted products .

Molecular Targets and Pathways:

    Esterases: Hydrolyze the ester group to form carboxylic acids and alcohols

    Nucleophiles: Add to the alkyne group to form substituted products

Comparison with Similar Compounds

    Methyl 5,5-dimethylhex-2-enoate: Similar structure but with a double bond instead of a triple bond.

    Ethyl 5,5-dimethylhex-2-ynoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 5,5-dimethylhexanoate: Similar structure but without the alkyne group.

Uniqueness:

Methyl 5,5-dimethylhex-2-ynoate is unique due to the presence of both a terminal alkyne and a methyl ester group. This combination of functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 5,5-dimethylhex-2-ynoate is an organic compound with significant biological activity due to its structural features, which allow it to interact with various biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C9H14O2C_9H_{14}O_2. It is classified as an alkyne ester, characterized by a triple bond between carbon atoms in its structure. This unique configuration contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to their active sites. This interaction can prevent substrate access, thereby altering metabolic pathways.
  • Receptor Binding : It can bind to specific receptors on cell surfaces, triggering intracellular signaling cascades that affect cellular functions.
  • Metabolic Pathways : The compound can be metabolized by enzymes such as esterases, leading to the formation of active metabolites that exert biological effects.

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of this compound against various cancer cell lines. The findings are summarized in Table 1.

Cell LineIC50 (µM)Notes
HeLa12.5Significant G2/M phase arrest observed
MCF-715.0Moderate cytotoxicity
A54918.0Less active compared to standard controls
RAW 264.7>50Minimal toxicity noted

The MTT assay was employed to assess cell viability, revealing that this compound exhibits notable cytotoxicity against HeLa cells with an IC50 value of 12.5 µM. This suggests potential for further development as an anti-cancer agent .

Case Studies and Research Findings

  • Study on Antitumor Activity : A study investigated the effects of various derivatives of this compound on tumor cell lines. The compound demonstrated significant inhibition of cell proliferation in HeLa cells and induced cell cycle arrest at the G2/M phase at concentrations as low as 12.5 µM .
  • Mechanistic Insights : Research utilizing molecular docking studies indicated that this compound interacts favorably with several key proteins involved in cancer progression, including MAPK and TNF-α pathways . These findings highlight its potential role in modulating inflammatory responses and cancer signaling pathways.
  • In Vivo Studies : Preliminary in vivo studies have shown that administration of this compound in animal models resulted in reduced tumor growth rates compared to control groups, further supporting its potential therapeutic applications .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

methyl 5,5-dimethylhex-2-ynoate

InChI

InChI=1S/C9H14O2/c1-9(2,3)7-5-6-8(10)11-4/h7H2,1-4H3

InChI Key

HIDACKOYEPYLFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC#CC(=O)OC

Origin of Product

United States

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